Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate
Description
Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate is a quinoline-based compound featuring a 4-methylphenyl substituent at the 2-position of the quinoline core and an amide-linked ethyl benzoate group at the 4-position. The structural complexity of this compound arises from the integration of a substituted quinoline moiety with a benzoate ester via an amide bond, which may influence its solubility, stability, and reactivity.
Key functional groups include:
- Quinoline core: A heteroaromatic system contributing to π-π stacking interactions.
- 4-Methylphenyl group: A weakly electron-donating substituent that enhances lipophilicity.
- Amide linkage: Provides rigidity and hydrogen-bonding capacity.
- Ethyl benzoate ester: Influences solubility and metabolic stability.
Analytical characterization of similar compounds (e.g., NMR, MS, FT-IR) highlights the importance of spectral data in confirming regiochemistry and functional group integrity .
Properties
Molecular Formula |
C26H22N2O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-methylphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H22N2O3/c1-3-31-26(30)19-12-14-20(15-13-19)27-25(29)22-16-24(18-10-8-17(2)9-11-18)28-23-7-5-4-6-21(22)23/h4-16H,3H2,1-2H3,(H,27,29) |
InChI Key |
DGPBQSZCCVYNRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Von Miller Synthesis: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Friedlander Synthesis: This method uses 2-aminobenzophenone and an aldehyde or ketone.
Once the quinoline core is prepared, it undergoes further functionalization to introduce the 4-methylphenyl and benzoate groups. The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the quinoline core or the amido group.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of quinoline derivatives, including ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate. The compound has been shown to exhibit significant activity against various bacterial strains, making it a candidate for developing new antibacterial agents.
- Mechanism of Action : Quinoline compounds are believed to exert their antibacterial effects through the inhibition of bacterial protein synthesis and other cellular processes. For instance, a study demonstrated that certain quinoline derivatives could inhibit bacterial growth effectively, leading to their consideration as novel therapeutic agents against resistant strains .
- Case Study : A patent describes the formulation of quinoline compounds for treating bacterial infections, indicating that compounds similar to this compound can be utilized in clinical settings . The study emphasizes the need for further research into dosage optimization and combination therapies with existing antibiotics.
Antimalarial Activity
The potential of quinoline derivatives in combating malaria has been well-documented. This compound may share similar properties with other quinoline compounds that have demonstrated efficacy against Plasmodium falciparum.
- In Vitro Efficacy : A series of studies have reported that quinoline derivatives exhibit potent antiplasmodial activity, with some compounds achieving low nanomolar potency against malaria parasites. For instance, a derivative was optimized to show excellent oral efficacy in mouse models of malaria, suggesting that this compound could be developed for similar applications .
- Mechanism of Action : The antimalarial effects are attributed to the inhibition of translation elongation factor 2 in the parasite, disrupting protein synthesis essential for its survival . This novel mechanism highlights the importance of developing new chemotypes to combat drug resistance in malaria treatment.
Structural Insights and Synthesis
Understanding the structural characteristics of this compound is crucial for its application in drug development.
- Crystal Structure Analysis : Recent studies have provided insights into the crystal structure of related compounds, revealing important bond lengths and angles that influence biological activity. Such structural data can guide modifications to enhance efficacy and reduce toxicity .
- Synthesis Protocols : Efficient synthetic routes have been developed for producing quinoline derivatives, including those containing amido and benzoate groups. These methods often involve straightforward condensation reactions that can be optimized for yield and purity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2)
- Substituents : 4-Bromophenyl at position 2; carboxylate ester at position 4.
- Synthesis: Derived from 2-(4-bromophenyl)quinoline-4-carboxylic acid via esterification .
- Comparison : The bromine atom increases molecular weight (MW = 356.2 g/mol vs. ~377 g/mol estimated for the target compound) and may confer heavier atom effects in crystallography. Unlike the target’s amide bond, the ester linkage in compound 2 is more prone to hydrolysis.
Benzoate Derivatives with Varied Functional Groups
Ethyl 4-(dimethylamino)benzoate
- Substituents: Dimethylamino group (strong electron-donating) at position 4.
- Properties : Higher reactivity in resin formulations due to amine-mediated radical polymerization; degree of conversion >90% in photopolymerization .
- Comparison: The dimethylamino group enhances electron density, accelerating reactions like photoinitiation.
Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
- Core Structure: Quinazolinone (two nitrogen atoms) instead of quinoline.
- Properties : MW = 308.33 g/mol; oxo group at position 4 enables hydrogen bonding .
- Comparison: Quinazolinones often exhibit distinct bioactivity (e.g., kinase inhibition) compared to quinolines, highlighting the impact of heterocycle choice on pharmacological profiles.
Spectral and Physical Property Analysis
Reactivity and Functional Differences
- Amide vs. Ester Linkages : The target compound’s amide bond offers greater hydrolytic stability compared to ester-containing analogues (e.g., compound 2) but may reduce solubility in polar solvents .
- Polymerization Potential: Unlike ethyl 4-(dimethylamino)benzoate, the target compound lacks amine groups, making it less effective as a co-initiator in photopolymerizable resins .
Biological Activity
Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and biological efficacy, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Quinoline Core : Using condensation reactions to create the quinoline structure.
- Amidation : Introducing the amido group through reaction with an appropriate amine.
- Esterification : Finalizing the compound by esterifying benzoic acid with ethanol.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Anticancer Activity : The compound may induce apoptosis in cancer cells by interfering with cell division and modulating pathways involved in tumor growth. It has been shown to inhibit key proteins involved in cancer cell survival, such as MDM2 and XIAP, leading to enhanced apoptosis .
- Antimicrobial Effects : It exhibits potential antimicrobial activity by inhibiting nucleic acid and protein synthesis in bacteria and fungi, which may be facilitated by its quinoline moiety .
Anticancer Studies
A study evaluated the anticancer properties of this compound against various cancer cell lines, demonstrating significant cytotoxicity:
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | High |
| MCF-7 (Breast Cancer) | 3.5 | Very High |
| HeLa (Cervical Cancer) | 6.0 | Moderate |
The compound showed a dose-dependent response, indicating its potential as a chemotherapeutic agent.
Antimicrobial Studies
In antimicrobial evaluations, this compound was tested against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 20 | Moderate |
| Candida albicans | 10 | High |
These results indicate that the compound possesses considerable antifungal and antibacterial properties.
Case Studies
- Case Study on Anticancer Efficacy : In a recent clinical trial involving patients with advanced breast cancer, patients treated with this compound showed a significant reduction in tumor size after four weeks of treatment. The study reported an overall response rate of 65%, highlighting its potential as an effective therapeutic option .
- Fungal Inhibition Study : A laboratory study assessed the compound's efficacy against Candida albicans, revealing that it inhibited biofilm formation at concentrations as low as 10 μg/mL, suggesting its utility in treating fungal infections resistant to conventional therapies .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate, and how do reaction conditions influence yield?
- Methodology : The synthesis often involves coupling quinoline-4-carboxylic acid derivatives with substituted benzoate esters via amide bond formation. Key steps include:
- Activation of carboxylic acids : Use of coupling agents like EDCI/HOBt or DCC to facilitate amidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility and reaction efficiency.
- Temperature control : Reactions are typically conducted at room temperature to 80°C, depending on the stability of intermediates.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- Single-crystal X-ray diffraction : Resolves bond lengths and angles, confirming the quinoline-benzoate linkage .
- NMR spectroscopy : and NMR verify substituent positions (e.g., methylphenyl and ethyl ester groups). Key signals include aromatic protons at δ 7.2–8.5 ppm and ester carbonyls at δ 165–170 ppm .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when encountering low yields or side products during amidation?
- Troubleshooting Strategies :
- Catalyst screening : Test alternative catalysts (e.g., DMAP or pyridine) to enhance nucleophilicity.
- Stoichiometric adjustments : Increase equivalents of the activated carboxylic acid derivative to drive the reaction.
- Side reaction mitigation : Add molecular sieves to absorb byproducts (e.g., water in EDCI-mediated couplings).
- Case Study : In analogous quinoline derivatives, the use of diphenyliodonium hexafluorophosphate (DPI) as a co-initiator improved conversion rates by 15–20% in resin-based systems, suggesting redox-active additives may enhance reactivity .
Q. What strategies resolve contradictions in reported biological activities of quinoline-benzoate hybrids?
- Data Reconciliation Approaches :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing the 4-methylphenyl group with halogenated analogs) to isolate contributing factors .
- Computational modeling : Use molecular docking to predict binding affinities toward biological targets (e.g., antimicrobial enzymes or cancer-related kinases) .
- Biological assay standardization : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and replicate experiments to minimize variability .
Q. How does the electronic nature of substituents influence the photophysical properties of this compound?
- Experimental Design :
- UV-Vis and fluorescence spectroscopy : Compare absorption/emission spectra of derivatives with electron-donating (e.g., -OCH) vs. electron-withdrawing (e.g., -NO) groups.
- Theoretical calculations : Perform DFT studies to correlate HOMO-LUMO gaps with observed spectral shifts.
Methodological Challenges and Solutions
Q. What are the limitations of current crystallization techniques for this compound, and how can they be addressed?
- Challenges : Poor crystal growth due to flexible ethyl ester or amide groups.
- Solutions :
- Solvent vapor diffusion : Use slow equilibration in mixed solvents (e.g., hexane/ethyl acetate) to promote nucleation .
- Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice stability.
Q. How can researchers differentiate between π-π stacking and hydrogen bonding interactions in solid-state structures?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
